1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid , reflecting its substituents and functional groups. The molecular formula is C₁₀H₁₂BrNO₄S₂ , with a molecular weight of 354.24 g/mol .
Structural Features:
- Piperidine ring : A six-membered saturated nitrogen heterocycle.
- Sulfonyl group (-SO₂-) : Bridges the piperidine and thiophene rings.
- 5-Bromothiophene : A five-membered aromatic ring with a bromine atom at the 5-position.
- Carboxylic acid (-COOH) : Located at the 4-position of the piperidine ring.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Br | PubChem |
| InChI Key | YALGRHPGPRVWRS-UHFFFAOYSA-N | PubChem |
| CAS Registry | 496778-02-0 | Multiple |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains limited, analogous sulfonylated piperidines exhibit characteristic infrared (IR) peaks for sulfonyl (1150–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups. Nuclear magnetic resonance (NMR) spectra typically show signals for the piperidine protons (δ 1.5–3.5 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and the carboxylic acid proton (δ 12–13 ppm).
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGRHPGPRVWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid
The patent describes the reduction of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid using palladium-on-carbon (Pd/C) under hydrogen gas. Key parameters include:
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Catalyst Loading | 0.01–0.05 wt% Pd/C | 0.05 wt% Pd/C |
| Temperature | 90–100°C | 95°C |
| Hydrogen Pressure | 4–5 MPa | 5 MPa |
| Reaction Time | 3–4 hours | 3.5 hours |
| Yield | >95% | 96.89% |
This method avoids the use of Raney nickel, which requires higher pressures (≥10 MPa) and poses safety risks due to pyrophoric properties. Post-hydrogenation processing involves vacuum distillation to remove 50% of the aqueous solvent, followed by methanol-induced crystallization at 10°C to isolate the product.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin/Eye Irritation | Wear nitrile gloves, goggles, and face shields |
| Respiratory Exposure | Use fume hoods or respirators |
| Environmental Hazards | Avoid release into waterways |
| Fire Risks | Store away from ignition sources |
Notably, the sulfonation step likely involves exothermic reactions, necessitating temperature control to prevent runaway conditions.
Yield Optimization and Challenges
Catalytic Efficiency in Hydrogenation
The patent reports yields exceeding 95% for 4-piperidinecarboxylic acid when using Pd/C at 5 MPa and 95°C. Comparative studies with Raney nickel show Pd/C’s superiority in reducing energy consumption and minimizing salt waste during neutralization.
Sulfonation Side Reactions
Competing reactions during sulfonation—such as over-sulfonation or oxidation of the thiophene ring—could reduce yields. Strategies to mitigate these include:
-
Low-Temperature Reactions: Maintaining 0–5°C during sulfonyl chloride formation.
-
Stoichiometric Control: Using a slight excess of sulfonyl chloride (1.1 equiv) to ensure complete piperidine conversion.
Analytical Characterization
Critical quality control metrics for the final compound include:
| Parameter | Method | Expected Value |
|---|---|---|
| Purity | HPLC | ≥95% (Area normalization) |
| Melting Point | Differential Scanning Calorimetry | >300°C |
| Molecular Weight | Mass Spectrometry | 354.24 g/mol |
The supplier-specified molecular formula aligns with theoretical calculations.
Industrial-Scale Feasibility
Scaling the hydrogenation step requires addressing:
-
Catalyst Recovery: Pd/C can be filtered and reused, reducing costs.
-
Solvent Recycling: Methanol from crystallization steps may be distilled and reused.
Patent data demonstrates successful scale-up to 100 kg batches of 4-piperidinecarboxylic acid with consistent yields >96% .
Chemical Reactions Analysis
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings and Analysis
Dimethylisoxazole derivatives exhibit lower hydrophobicity (logP: -0.194), favoring aqueous solubility and CNS permeability .
Steric Considerations :
- The dibromophenyl analog (449.15 g/mol) has higher steric bulk, which may limit membrane permeability but improve selectivity for large binding pockets .
- Fluorobenzyl and methylbenzyl derivatives ( ) show reduced steric hindrance, making them suitable for fragment-based drug discovery.
Biological Relevance :
- Brominated thiophene and chlorophenyl analogs are prevalent in antiviral and anticancer agents due to their ability to disrupt protein-protein interactions .
- The discontinued status of the target compound ( ) contrasts with the commercial availability of methylbenzyl and fluorobenzyl derivatives, suggesting scalability challenges in its synthesis.
Synthetic Accessibility: Anthraquinone-based sulfonylpiperidines (e.g., compound 29 in ) require multi-step synthesis with BBr₃ demethylation, whereas simpler analogs (e.g., ethoxycarbonyl derivatives in ) are synthesized via one-pot reactions.
Biological Activity
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 496778-02-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for various pharmacological properties, and a bromothiophene moiety that may enhance its bioactivity. Research into its biological effects is crucial for understanding its potential therapeutic applications.
- Molecular Formula : CHBrNOS
- Molecular Weight : 354.24 g/mol
- IUPAC Name : 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide group is particularly noted for its role in enzyme inhibition, which can be leveraged in therapeutic contexts.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For example, studies have shown that piperidine derivatives can effectively inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide moiety may contribute to this activity by interfering with bacterial enzyme functions.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and urinary infections.
Anticancer Potential
The compound's structure suggests it may possess anticancer properties. Similar piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The bromothiophene component could enhance these effects through mechanisms involving reactive oxygen species (ROS) generation or modulation of signaling pathways related to cell proliferation.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological activity of piperidine derivatives, including those structurally related to this compound:
-
Antibacterial Evaluation :
- Method : Disk diffusion method against various bacterial strains.
- Results : Moderate to strong activity against Salmonella Typhi, Escherichia coli, and Pseudomonas aeruginosa was observed, with minimum inhibitory concentrations (MICs) determined for each strain.
-
Enzyme Inhibition Studies :
- Targets : Acetylcholinesterase (AChE) and urease.
- Findings : Significant inhibition was noted, particularly with urease, indicating potential for treating urinary tract infections.
-
Anticancer Activity :
- Cell Lines Tested : Various cancer cell lines were treated with the compound.
- Outcomes : Induction of apoptosis was confirmed through flow cytometry analysis, suggesting a promising avenue for cancer therapy development.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives:
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate to Strong | Strong | Induces Apoptosis |
| Piperidine Derivative A | Strong | Moderate | Weak |
| Piperidine Derivative B | Weak | Strong | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
